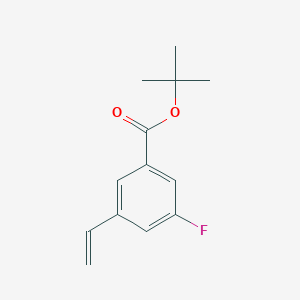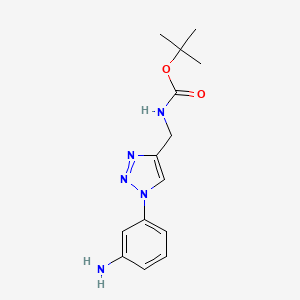![molecular formula C29H42N10O9 B12071142 4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)
4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argadin is a cyclic pentapeptide isolated from the culture broth of the fungal strain Clonostachys FO-7314. It is composed of Nω-acetyl-L-arginine, D-proline, L-aspartic β-semialdehyde, L-histidine, and L-2-aminoadipic acid. Argadin is known for its potent inhibition of chitinase, an enzyme that hydrolyzes chitin, making it a significant compound in various biological and industrial applications .
準備方法
The total synthesis of Argadin involves a solid-phase synthetic strategy. The process includes peptide synthesis using an Fmoc (9-fluorenylmethoxycarbonyl) protective group, macrolactamization, acetylguanylation, and formation of hemiaminal, followed by total deprotection and cleavage from the resin . The synthetic route is concise and efficient, requiring 15 steps in the longest linear sequence .
化学反応の分析
Argadin undergoes various chemical reactions, including:
Oxidation: Argadin can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: Argadin can participate in substitution reactions, particularly involving its functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
科学的研究の応用
Argadin has several scientific research applications:
Chemistry: Used as a chitinase inhibitor in various chemical studies.
Biology: Studied for its role in inhibiting chitinase, which is crucial in the life cycles of fungi, insects, and other organisms.
Industry: Used in the production of chitinase inhibitors for agricultural and pest control purposes .
作用機序
Argadin exerts its effects by inhibiting chitinase. The compound binds to the active site of the enzyme, mimicking the interactions of the enzyme with chitooligosaccharides. This binding prevents the enzyme from hydrolyzing chitin, thereby inhibiting its activity. The molecular targets include the catalytic residues of chitinase, such as Glu144, which forms hydrogen bonds with the guanidinium group of the arginine side chain in Argadin .
類似化合物との比較
Argadin is compared with other chitinase inhibitors such as Argifin and Allosamidin.
Argifin: Another cyclic pentapeptide with a similar structure but different inhibitory potency and binding interactions.
Allosamidin: A well-known chitinase inhibitor with a different structural framework and mechanism of inhibition. Argadin is unique due to its specific binding interactions and potent inhibition at nanomolar concentrations .
特性
分子式 |
C29H42N10O9 |
|---|---|
分子量 |
674.7 g/mol |
IUPAC名 |
4-[10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid |
InChI |
InChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40) |
InChIキー |
FOZYKTUSOWWQGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12071079.png)
![2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B12071083.png)








